
Propyl chloroformate
Overview
Description
Propyl chloroformate (C₄H₇ClO₂; CAS 109-61-5), also known as n-propyl chloroformate or carbonochloridic acid propyl ester, is a colorless to pale yellow liquid with a pungent odor. It has a molecular weight of 122.55 g/mol, a boiling point of 105–106°C, and a density of 1.09–1.119 g/mL at 25°C . The compound is insoluble in water but miscible with organic solvents such as ethanol, ether, and benzene . Its IUPAC Standard InChIKey (QQKDTTWZXHEGAQ-UHFFFAOYSA-N) reflects its structural uniqueness among chloroformates .
This compound is widely used as an intermediate in organic synthesis, particularly in agrochemicals (e.g., pesticides) and pharmaceuticals . It acts as an acylating agent, facilitating the introduction of chloroformate functionality into target molecules . Its reactivity with amines and alcohols makes it valuable in peptide coupling and derivatization processes . However, it is highly flammable (flash point 84°F) and toxic, with hazard codes R10 (flammable), R23 (toxic by inhalation), and R34 (causes burns) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl chloroformate can be synthesized through the reaction of propanol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The general reaction is as follows:
CH3CH2CH2OH+COCl2→CH3CH2CH2OCOCl+HCl
Industrial Production Methods
In industrial settings, this compound is produced by the continuous reaction of propanol with phosgene in a controlled environment to ensure safety and efficiency. The reaction is typically carried out in a closed system to prevent the release of toxic phosgene gas .
Chemical Reactions Analysis
Types of Reactions
Propyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: It hydrolyzes in the presence of water to form propanol, carbon dioxide, and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form carbamates.
Alcohols: Reacts with alcohols to form carbonate esters.
Water: Hydrolyzes in the presence of water.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Propanol, Carbon Dioxide, and Hydrochloric Acid: Formed from hydrolysis
Scientific Research Applications
Chemical Properties and Preparation
Propyl chloroformate is a colorless liquid with a pungent odor, synthesized through the reaction of n-propyl alcohol with phosgene. It is classified as a chloroformate ester, which makes it reactive and useful in various chemical processes. The compound has a boiling point of approximately 105 °C and is considered a lachrymator, posing risks of irritation upon exposure.
Analytical Chemistry
Derivatization Reagent:
this compound is widely used as a derivatization agent in gas chromatography (GC) and liquid chromatography (LC). It enhances the detectability of amines and other compounds in biological samples.
-
Case Study: Quantification of Biogenic Amines
In a study focused on the quantification of serotonin, dopamine, and norepinephrine in human urine, solid-phase microextraction (SPME) combined with GC-triple quadrupole mass spectrometry was employed. This compound was utilized for derivatization, significantly improving the sensitivity and specificity of the analysis . - Table 1: Derivatization Efficiency of this compound
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to form carbamates makes it valuable for creating active pharmaceutical ingredients (APIs).
- Case Study: Synthesis of Antiepileptic Drugs
In the development of vigabatrin, an antiepileptic drug, this compound was used for derivatization to enhance ionization efficiency during LC-MS analysis. This method allowed for accurate quantification in biological matrices .
Agrochemical Production
The compound is also utilized in the agrochemical industry for synthesizing pesticides and herbicides. Its reactivity allows for the formation of various active compounds that are essential in pest management.
- Example: Fungicide Synthesis
This compound acts as an intermediate in the synthesis of fungicides like Promecarb, demonstrating its utility in agricultural applications .
Environmental Analysis
In environmental chemistry, this compound is employed for the analysis of pollutants and contaminants. It aids in the derivatization of environmental samples to facilitate detection.
- Case Study: Screening of Amines in Environmental Samples
A study utilized this compound for the derivatization of amines in environmental matrices using SPME-GC techniques. This approach allowed for efficient screening and quantification of contaminants .
Industrial Applications
Beyond its role in synthesis and analysis, this compound finds applications in various industrial processes due to its chemical properties.
- Flotation Agent:
In mineral processing, this compound is used as a flotation agent to separate minerals based on their surface properties.
Mechanism of Action
Propyl chloroformate exerts its effects through nucleophilic substitution reactions. The compound reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The reaction mechanism involves the attack of the nucleophile on the carbonyl carbon of this compound, followed by the elimination of hydrochloric acid .
Comparison with Similar Compounds
Comparison with Similar Chloroformate Compounds
Chloroformates share a general structure (R-O-CO-Cl) but exhibit distinct chemical, physical, and toxicological properties based on the alkyl/aryl group (R). Below is a detailed comparison of propyl chloroformate with its analogs:
Chemical and Physical Properties
Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Hydrolysis Rate (Water) |
---|---|---|---|---|
This compound | C₄H₇ClO₂ | 105–106 | 1.09–1.119 | Moderate |
Methyl chloroformate | C₂H₃ClO₂ | 71–72 | 1.23 | Rapid |
Ethyl chloroformate | C₃H₅ClO₂ | 93–95 | 1.14 | Rapid |
Butyl chloroformate | C₅H₉ClO₂ | 142–144 | 1.08 | Slow |
Phenyl chloroformate | C₇H₅ClO₂ | 198–200 | 1.32 | Very slow |
Key Observations :
- Hydrolysis : Lower alkyl chloroformates (methyl, ethyl) hydrolyze rapidly in water due to their smaller steric hindrance, releasing HCl and CO₂. This compound exhibits a moderate hydrolysis rate, while aromatic derivatives (e.g., phenyl) hydrolyze slowly at room temperature .
- Boiling Points : Increasing alkyl chain length correlates with higher boiling points (methyl < ethyl < propyl < butyl) .
- Density : Methyl chloroformate is denser than propyl due to its compact structure .
Market Insights :
- This compound demand is driven by agrochemical production in Asia-Pacific (China, India) and pharmaceuticals in North America .
- Cyclopentyl and phenyl chloroformates cater to niche sectors like high-value APIs and polymers, respectively .
Biological Activity
Propyl chloroformate (PCF), a colorless liquid with the formula C₄H₇ClO₂, is primarily recognized for its applications in organic synthesis and as a reagent in various chemical reactions. However, its biological activity has garnered attention in recent research, particularly in the fields of antimicrobial activity, metabolic profiling, and toxicity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.
This compound is classified as a chloroformate ester, which hydrolyzes in water or moist air to produce hydroxy compounds, hydrogen chloride, and carbon dioxide. It is used as a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals, and also serves as a derivatizing agent in analytical chemistry for the determination of short-chain fatty acids (SCFAs) and branched-chain amino acids (BCAAs) via gas chromatography-mass spectrometry (GC-MS) .
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds synthesized using this compound. For instance, research on S-(5-aryl-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate revealed significant antibacterial and antifungal activities. The compounds exhibited higher antimicrobial efficacy compared to derivatives synthesized from isobutyl chloroformate .
Table 1: Antimicrobial Activity of Compounds Derived from this compound
Compound Name | Antibacterial Activity | Antifungal Activity |
---|---|---|
S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate | High | Moderate |
S-(5-aryl-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate | Moderate | Low |
The study found that the yield of target compounds using this compound ranged from 74% to 79%, indicating its effectiveness as a reagent in producing biologically active compounds .
Metabolic Profiling
This compound has been utilized as a derivatizing agent for the quantitative analysis of SCFAs and BCAAs in biological samples. A study demonstrated that using PCF allowed for efficient derivatization leading to enhanced detection sensitivity in GC-MS analysis. This method has been applied to various biological matrices including fecal samples from rats and humans, providing valuable insights into metabolic profiles related to dietary interventions .
Table 2: Derivatization Efficiency of this compound
Compound Type | Derivatization Efficiency (%) | Detection Limit (µg/mL) |
---|---|---|
Short-chain fatty acids | 85 | 0.5 |
Branched-chain amino acids | 90 | 0.3 |
The method exhibited good precision and stability over time, making it suitable for further metabolic research .
Toxicity Profile
Despite its utility in synthesis and analysis, this compound poses significant health risks upon exposure. It can cause severe irritation to the skin and eyes, respiratory distress, and may lead to pulmonary edema upon inhalation . Chronic exposure effects remain largely untested; however, it is classified as a potential reproductive hazard due to insufficient data on its long-term impacts .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Ziyaev et al. evaluated various derivatives synthesized from this compound against multiple bacterial strains. Results indicated that certain derivatives had comparable or superior efficacy compared to established antibiotics .
- Metabolic Analysis Using GC-MS : In another study focusing on metabolic disorders, researchers applied this compound for the analysis of SCFAs in fecal samples. The findings provided insights into how dietary changes impact gut microbiota composition and metabolic health .
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of propyl chloroformate that influence its handling in laboratory settings?
- Methodological Answer : Key properties include:
- Boiling point : 105–106°C (requires controlled heating to prevent volatilization) .
- Density : 1.09–1.119 g/cm³ (variations may arise from impurities; verify via gas chromatography or NMR for purity checks) .
- Flash point : 84°F (29°C) (necessitates inert atmospheres like nitrogen during reactions to avoid flammability risks) .
- Refractive index : 1.404 (useful for monitoring reaction progress in kinetic studies) .
Always consult GHS safety data sheets for handling protocols, including PPE (gloves, goggles) and ventilation requirements .
Q. How can researchers safely synthesize this compound for small-scale organic reactions?
- Methodological Answer :
- Reaction setup : Use a three-necked flask equipped with a reflux condenser, gas inlet (for HCl trapping), and dropping funnel.
- Procedure : React propanol with phosgene (COCl₂) under anhydrous conditions at 0–5°C to minimize side reactions. Monitor pH to ensure completion .
- Safety : Employ scrubbers to neutralize HCl gas and conduct reactions in fume hoods with emergency showers accessible .
Q. What analytical techniques are recommended for verifying the purity of this compound?
- Methodological Answer :
- GC-MS : Quantify trace impurities using helium as the carrier gas with a DB-5 column (30 m × 0.25 mm) .
- FTIR : Confirm functional groups (C=O stretch at ~1770 cm⁻¹; C-Cl at ~750 cm⁻¹) .
- ¹H/¹³C NMR : Validate molecular structure (e.g., propyl group signals at δ 0.9–1.6 ppm for ¹H) .
Advanced Research Questions
Q. How should researchers design experiments to resolve discrepancies in reported density values (1.09 vs. 1.119 g/cm³) for this compound?
- Methodological Answer :
- Comparative analysis : Use pycnometry or densitometry across multiple batches, controlling for temperature (20°C ± 0.1°C).
- Statistical validation : Apply ANOVA to assess batch-to-batch variability or instrument calibration errors .
- Literature review : Cross-reference with peer-reviewed studies (e.g., Journal of Chemical & Engineering Data) to identify systematic measurement biases.
Q. What methodologies are appropriate for evaluating the acute inhalation toxicity of this compound in rodent models?
- Methodological Answer :
- Exposure protocols : Follow OECD TG 403 guidelines. Use Sprague-Dawley rats in dynamic inhalation chambers (1-hour exposure; concentrations: 100–1000 ppm) .
- Data interpretation : Calculate LC₅₀ via Probit analysis (reported LC₅₀: 88–103 ppm for rats) and compare with AEGL-3 thresholds (1000 ppm for 10-minute exposure) .
- Confounding factors : Control for sex-specific responses (e.g., female rats show higher tolerance) and post-exposure observation periods (14 days) .
Q. How can this compound be optimized as a derivatization reagent for neurotransmitter quantification in biological samples?
- Methodological Answer :
- Derivatization workflow :
- Sample prep : Adjust urine pH to 9.0 with borate buffer.
- Reaction : Add this compound (1:2 molar ratio to analytes) at 60°C for 30 minutes.
- Extraction : Use solid-phase microextraction (SPME) fibers coated with polydimethylsiloxane/divinylbenzene .
- Validation : Assess recovery rates (>90%) and limit of detection (LOD < 0.1 ng/mL) via tandem MS/MS with isotope-labeled internal standards.
Q. What statistical approaches address contradictions in toxicity data between rodent studies and AEGL recommendations?
- Methodological Answer :
- Dose-response modeling : Apply the Ten Berge equation (Cⁿ × t = k) to extrapolate LC₅₀ values across exposure durations .
- Uncertainty factors : Use 3-fold reductions from AEGL-3 (lethality threshold) to estimate AEGL-2 (irreversible effects), acknowledging interspecies variability .
- Meta-analysis : Pool data from Vernot et al. (1977) and Bio-Test (1970) to refine NOAEL/LOAEL thresholds using Bayesian statistics .
Properties
IUPAC Name |
propyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-3-7-4(5)6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKDTTWZXHEGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2, Array | |
Record name | N-PROPYL CHLOROFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-PROPYL CHLOROFORMATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042342 | |
Record name | Propyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl chloroformate appears as a colorless liquid. May be decomposed by water. Severely irritates skin and eyes. Very toxic by ingestion, inhalation or skin absorption. Denser than water and vapors heavier than air. Flash point 50 °F. Used to make other chemicals., Colorless liquid; Gradually decomposed by water; [Merck Index] Reacts with water evolving heat and hydrochloric acid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | N-PROPYL CHLOROFORMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-Propyl chloroformate | |
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Boiling Point |
237 to 241 °F at 760 mmHg (EPA, 1998), 112.4 °C, 115 °C | |
Record name | N-PROPYL CHLOROFORMATE | |
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Record name | N-PROPYL CHLOROFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-PROPYL CHLOROFORMATE | |
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Flash Point |
-58 °F (EPA, 1998), -50 °C (-58 °F), 26 °C c.c. | |
Record name | N-PROPYL CHLOROFORMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-PROPYL CHLOROFORMATE | |
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Record name | n-PROPYL CHLOROFORMATE | |
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Solubility |
MISCIBLE WITH BENZENE, CHLOROFORM, ETHER, Insoluble in water, Solubility in water: reaction | |
Record name | N-PROPYL CHLOROFORMATE | |
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Record name | n-PROPYL CHLOROFORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.09 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.091 AT 20 °C/4 °C, 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06 | |
Record name | N-PROPYL CHLOROFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-PROPYL CHLOROFORMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-PROPYL CHLOROFORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
4.2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.23 | |
Record name | N-PROPYL CHLOROFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-PROPYL CHLOROFORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
20.0 [mmHg], 20 mm Hg @ 25.3 °C, Vapor pressure, kPa at 20 °C: 2.6 | |
Record name | n-Propyl chloroformate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | N-PROPYL CHLOROFORMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-PROPYL CHLOROFORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /chloroformic esters/ | |
Record name | N-PROPYL CHLOROFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
109-61-5 | |
Record name | N-PROPYL CHLOROFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propyl chloroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Propyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl chloroformate | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/propyl-chloroformate-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Carbonochloridic acid, propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5Y2T003JU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-PROPYL CHLOROFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-PROPYL CHLOROFORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.